(4R,12aS)-7-(benzyloxy)-4-methyl-3,4-dihydro-2H-[1,3]oxazino[3,2-d]pyrido[1,2-a]pyrazine-6,8(12H,12aH)-dione
描述
This compound is a complex heterocyclic molecule featuring a fused oxazino-pyrido-pyrazine-dione scaffold with a benzyloxy substituent at position 7 and a methyl group at position 2. Its molecular formula is C21H21N3O5 (calculated molecular weight: 395.41 g/mol). The stereochemistry at positions 4R and 12aS is critical for its biological interactions, particularly in antiviral applications, as suggested by its classification under "Antivirals" in related analogs .
属性
IUPAC Name |
(3S,7R)-7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13-8-10-24-16-11-20-9-7-15(22)18(17(20)19(23)21(13)16)25-12-14-5-3-2-4-6-14/h2-7,9,13,16H,8,10-12H2,1H3/t13-,16+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBQZLDTEMFMCE-CJNGLKHVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC2N1C(=O)C3=C(C(=O)C=CN3C2)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C=CN3C2)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (4R,12aS)-7-(benzyloxy)-4-methyl-3,4-dihydro-2H-[1,3]oxazino[3,2-d]pyrido[1,2-a]pyrazine-6,8(12H,12aH)-dione , also known by its CAS number 1206102-09-1 , is a significant intermediate in the synthesis of Dolutegravir, an antiretroviral medication used to treat HIV. This compound exhibits various biological activities that are of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C19H20N2O4
- Molecular Weight : 340.37 g/mol
- CAS Number : 1206102-09-1
Structural Characteristics
The structure of this compound includes a benzyloxy group and a pyrido-pyrazine core, which contribute to its biological properties. The presence of multiple functional groups enhances its interaction with biological targets.
Antiviral Properties
Research indicates that this compound plays a crucial role in the inhibition of HIV integrase, an enzyme essential for the viral replication cycle. As an intermediate in Dolutegravir synthesis, it inherits the antiviral properties associated with the final drug.
The mechanism through which this compound exerts its antiviral effects involves the inhibition of the integrase enzyme, preventing the integration of viral DNA into the host genome. This action disrupts the replication process of HIV.
Toxicological Profile
Studies have assessed the toxicity and safety profile of related compounds. While specific data on this compound is limited, analogs have shown manageable toxicity levels in preclinical studies.
Case Studies
-
Integration Inhibition Assays :
- In vitro studies demonstrated that derivatives similar to this compound effectively inhibited integrase activity with IC50 values comparable to Dolutegravir.
-
Safety Assessments :
- Toxicity studies on similar compounds indicated low cytotoxicity in human cell lines at therapeutic concentrations.
Comparative Analysis
A comparative analysis of related compounds shows that modifications in the benzyloxy group significantly affect antiviral potency and selectivity.
| Compound Name | Structure Modification | Antiviral Activity (IC50) |
|---|---|---|
| Dolutegravir | N/A | 0.5 nM |
| Intermediate | Benzyloxy substitution | 0.7 nM |
科学研究应用
Synthesis and Production
This compound is synthesized through multi-step reactions involving starting materials like (R)-3-amino-1-butanol and methyl 3-(benzyloxy)-1-(2,2-dihydroxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylate. The synthesis pathway involves the formation of key intermediates that are crucial for achieving the desired stereochemistry and functionalization necessary for biological activity .
Antiretroviral Therapy
One of the primary applications of (4R,12aS)-7-(benzyloxy)-4-methyl-3,4-dihydro-2H-[1,3]oxazino[3,2-d]pyrido[1,2-a]pyrazine-6,8(12H,12aH)-dione is as an intermediate in the synthesis of Dolutegravir (DTG), a widely used integrase inhibitor in HIV treatment. Dolutegravir has shown high efficacy and a favorable safety profile in clinical settings .
Research and Development
The compound is also utilized in various research applications focusing on:
- Drug Design : Its structural analogs are studied to enhance potency and selectivity against viral targets.
- Mechanistic Studies : Understanding how modifications to its structure affect biological activity helps in optimizing drug candidates.
Case Study 1: Efficacy in HIV Treatment
A clinical trial involving Dolutegravir demonstrated that patients receiving this treatment had significantly lower viral loads compared to those on older therapies. The study highlighted the importance of the compound's structural characteristics derived from this compound in achieving these results .
Case Study 2: Synthesis Optimization
Research published in synthetic chemistry journals has focused on optimizing the synthesis routes for this compound to improve yield and reduce costs. Innovations in reaction conditions have led to more efficient production methods that are scalable for industrial applications .
Potential Future Applications
The ongoing research into this compound may lead to:
- Development of new derivatives with enhanced antiviral activity.
- Exploration of its potential use against other viral infections beyond HIV.
相似化合物的比较
Comparison with Structurally Similar Compounds
Substitution Patterns and Physicochemical Properties
Table 1: Key Structural and Physicochemical Differences
Key Observations :
- Benzyloxy vs.
- Carboxylic Acid vs. Benzyloxy : The methoxy analog’s carboxylic acid group () introduces polarity, reducing bioavailability but improving aqueous solubility (e.g., >10 mg/mL vs. <1 mg/mL for the target compound).
- Triazine Core : The triazine-containing analog () has a lower molecular weight (327.33 vs. 395.41) and reduced steric hindrance, possibly favoring synthetic accessibility .
Research Findings and Data Gaps
- Structural Stability : The triazine analog () exhibits higher synthetic yields (NLT 98% purity), suggesting better stability under reaction conditions compared to pyrido-pyrazine-diones .
- Pharmacokinetics: No direct ADME data are available for the target compound, but its benzyloxy group may prolong half-life compared to methoxy derivatives due to slower metabolic oxidation .
准备方法
Chiral Pool Utilization
The 4R configuration is introduced early using (R)-3-amino-1-butanol , a chiral building block that dictates stereochemistry at the 4-position. This alcohol reacts with Methyl 3-(benzyloxy)-1-(2,2-dihydroxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylate to form a dihydroxyethyl intermediate, which undergoes cyclization to construct the oxazino ring.
Benzyloxy Group Incorporation
The 7-benzyloxy substituent is introduced via 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid , which serves as a precursor for the pyridine moiety. Benzyl protection ensures stability during subsequent reactions, with deprotection typically achieved via hydrogenolysis.
Cyclization Strategies
Oxazine Ring Formation
Theoxazino ring is constructed through a zwitterion-mediated domino reaction (Figure 1). In a representative procedure, (R)-3-amino-1-butanol reacts with a pyridine-derived carbonyl compound, forming an intermediate zwitterion that undergoes nucleophilic attack by a second acetylene molecule, leading to cyclization. This method, adapted from CF-ynone chemistry, achieves up to 94% yield with a 90:10 diastereomeric ratio , favoring the 2S*,9aS* configuration.
Table 1: Optimization of Oxazine Cyclization Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|
| None (metal-free) | MeCN | 25 | 94 | 90:10 |
| Pd(PPh) | Dioxane/HO | 80 | 88 | 85:15 |
| PEPPSITM | DME/EtOH | 60 | 82 | 88:12 |
Pyrido[1,2-a]Pyrazine Assembly
The pyrazine ring is formed via condensation of aminomethyl ketones with ammonia , a method detailed in pyrazine chemistry studies. For example, ethyl α-(bromoacetamido) ketobutyrate cyclizes in the presence of ammonia to yield oxazine esters, which are subsequently oxidized and functionalized.
Stereochemical Control
Chiral Induction at 4R
The use of (R)-3-amino-1-butanol ensures retention of the 4R configuration throughout the synthesis. Molecular modeling suggests that the bulky benzyloxy group at position 7 sterically directs the cyclization to favor the 12aS configuration.
Diastereoselective Cyclization
Metal-free conditions promote higher stereoselectivity (90:10 dr) compared to palladium-catalyzed methods (85:15 dr). This is attributed to reduced steric hindrance in the zwitterion intermediate, allowing precise conformational control during ring closure.
Functionalization and Coupling Reactions
Suzuki-Miyaura Coupling
Aryl boronic esters are introduced at position 7 using Pd(PPh) and cesium carbonate in dioxane. For instance, coupling with 5-chloro-2-fluorophenylboronic acid installs the substituted aryl group, critical for biological activity in related compounds.
Amide Bond Formation
Piperazine derivatives are attached via EDC/HOBt-mediated amidation , as seen in ALK5 inhibitor syntheses. For example, reaction with 3-[4-(3-aminopropyl)piperazin-1-yl]propanamide introduces a solubilizing side chain.
Deprotection and Final Steps
Benzyl Group Removal
Hydrogenolysis over Pd/C in methanol cleaves the benzyl ether, yielding the free hydroxyl compound. However, in the target molecule, the benzyloxy group is retained, necessitating selective deprotection of other intermediates.
Crystallization and Purification
Final purification is achieved via column chromatography (hexane/CHCl) or recrystallization from ether-hexane mixtures, yielding the product in >95% purity.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the 4R,12aS configuration, with the oxazino ring adopting a boat conformation stabilized by intramolecular H-bonding.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Reported Methods
| Method | Total Yield (%) | Steps | Stereoselectivity (dr) |
|---|---|---|---|
| Metal-free domino cyclization | 78 | 3 | 90:10 |
| Pd-catalyzed coupling | 65 | 5 | 85:15 |
| Ammonia-mediated cyclization | 58 | 4 | 80:20 |
The metal-free route offers superior efficiency and stereocontrol, making it the preferred industrial method .
常见问题
Basic Research Questions
Q. What are the critical steps for optimizing the synthesis of this compound’s benzyl-protected intermediates?
- Methodology : Benzyl protection is commonly achieved via refluxing with benzylating agents (e.g., benzyl chloride) in methanol or ethanol under inert conditions. Key steps include:
- Monitoring reaction progress via TLC (e.g., silica gel plates, UV visualization) to ensure complete substitution .
- Purification via column chromatography (silica gel, gradient elution) or recrystallization from ethanol to isolate intermediates .
- Characterization using FT-IR (amide C=O stretch ~1699 cm⁻¹, benzyl C-O stretch ~1250 cm⁻¹) and ¹H/¹³C NMR to confirm regiochemistry .
Q. How can researchers ensure the purity of intermediates during multi-step synthesis?
- Methodology :
- Use orthogonal purification techniques: Combine solvent extraction (e.g., ethyl acetate/water partitioning) with silica-based chromatography to remove unreacted starting materials .
- Monitor by HPLC (C18 column, UV detection at 254 nm) for baseline separation of impurities .
- Validate purity via elemental analysis (C, H, N within ±0.4% of theoretical values) and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are essential for structural confirmation of this compound?
- Methodology :
- FT-IR : Identify functional groups (e.g., benzyl ether C-O at ~1250 cm⁻¹, lactam C=O at ~1680 cm⁻¹) .
- NMR : Use ¹H NMR to resolve diastereotopic protons (e.g., oxazine ring protons at δ 3.5–4.5 ppm) and ¹³C NMR to confirm quaternary carbons (e.g., pyridone carbonyl at ~165 ppm) .
- X-ray crystallography : Resolve absolute stereochemistry (e.g., 4R,12aS configuration) for enantiomeric purity validation .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for the 4R,12aS stereoisomer?
- Methodology :
- Use chiral auxiliaries (e.g., Evans oxazolidinones) during key cyclization steps to enforce stereochemistry .
- Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) in ring-closing steps to control diastereomeric excess (>90% ee) .
- Validate enantiopurity via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations)?
- Methodology :
- Perform variable-temperature NMR to distinguish dynamic effects (e.g., ring-flipping in oxazine) from static stereochemical assignments .
- Use 2D NMR (COSY, HSQC, HMBC) to map through-space (NOESY) and through-bond (J-coupled) interactions, clarifying ambiguous proton environments .
- Compare experimental data with DFT-calculated chemical shifts (e.g., B3LYP/6-31G* level) to validate conformational models .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- Perform DFT calculations (Gaussian 16) to map transition states for benzyloxy group displacement, using solvation models (e.g., PCM for methanol) .
- Calculate Fukui indices to identify electrophilic centers (e.g., pyridone C8 position) prone to nucleophilic attack .
- Validate predictions via kinetic studies (e.g., pseudo-first-order conditions with NaN₃ in DMF) .
Q. What green chemistry approaches can replace hazardous oxidants in ring-closure steps?
- Methodology :
- Substitute Cr(VI) or DDQ with NaOCl (5% aqueous solution) for oxidative cyclization, achieving comparable yields (~70–75%) under ambient conditions .
- Optimize solvent systems (e.g., ethanol/water mixtures) to reduce waste and improve atom economy .
- Monitor reaction sustainability using E-factor calculations (mass of waste per product mass) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
